2,2',3,5',6-Pentachlorobiphenyl
Overview
Description
2,2',3,5',6-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) with chlorine atoms substituted at the 2, 2', 3, 5', and 6 positions of the biphenyl structure. PCBs are a group of synthetic organic chemicals that contain 209 possible congeners, each with a different degree of chlorination on the biphenyl rings. The specific arrangement and number of chlorine atoms can significantly influence the physical and chemical properties, as well as the biological effects, of these compounds .
Synthesis Analysis
The synthesis of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using 14C-labelled anilines as starting materials. These anilines undergo acetylation, chlorination, and deacetylation, followed by coupling with benzene or chlorobenzene to yield the desired biphenyls. The synthesis process is carefully designed to introduce chlorine atoms at specific positions on the phenyl rings. The structures of the synthesized compounds are confirmed by comparison with authentic samples .
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The presence of chlorine atoms influences the overall geometry of the molecule, potentially affecting the dihedral angle between the two benzene rings and the planarity of the molecule. The exact structure and conformation of these molecules can be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative transformations that lead to the formation of arene oxides. These reactions are significant as they can lead to the formation of metabolites with different biological activities. For instance, the preparation of the 5,6-arene oxide of a tetrachlorobiphenyl involves a sequence of reactions, including decarboxylative eliminations .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs like 2,2',3,5',6-pentachlorobiphenyl are influenced by the degree of chlorination and the positions of the chlorine atoms. These properties include solubility, melting point, vapor pressure, and chemical stability. The presence of chlorine atoms can also affect the molecule's ability to participate in hydrogen bonding and π-π stacking interactions, which are relevant for the compound's environmental persistence and bioaccumulation potential .
Relevant Case Studies
One study demonstrated the specific accumulation of certain pentachlorobiphenyls, including 2,2',3,5',6-pentachlorobiphenyl, in the lung parenchyma of mice. This finding suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of PCBs . Another study investigated the inhibition of fetal cleft palate and immunotoxicity induced by a different pentachlorobiphenyl congener in mice, highlighting the biological effects and potential risks associated with PCB exposure .
Scientific Research Applications
1. Tissue Localization and Persistence in Mice Research on mice injected with various polychlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, showed specific accumulation in the lung parenchyma. This indicates a unique structure-dependent localization in the lung tissue, highlighting the importance of understanding structure-activity relationships in vivo metabolism (Brandt, Mohammed, & Slanina, 1981).
2. Synthesis and Structural Analysis A study focusing on the synthesis of various chlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, from labeled anilines, aimed at understanding the chemical structures of these compounds. This research is crucial for the development of analytical techniques and environmental monitoring of these substances (Bergman & Wachtmeister, 1977).
3. Effect on Calcium Regulation A study investigated how 2,2',3,5',6-pentachlorobiphenyl affects calcium transport in muscle tissues. The research revealed that this compound alters microsomal Ca2+ transport by interacting with the ryanodine receptor, which may have toxicological relevance (Wong & Pessah, 1996).
4. Reductive Dechlorination Studies Studies on the reductive dechlorination of polychlorinated biphenyls, including 2,2',3,5',6-pentachlorobiphenyl, showed that vitamin B12 and bimetallic catalysts can effectively degrade these compounds. This research is significant for understanding and developing methods for environmental remediation of PCB contamination (Assaf-Anid, Nies, & Vogel, 1992); (He et al., 2009).
5. Ecotoxicological Impacts and Mitigation Research on the impact of 2,2',3,5',6-pentachlorobiphenyl on environmental and biological systems, including its embryotoxicity and immunotoxicity in animal models, provides insights into the ecological and health risks associated with PCB exposure. Studies also explore the antagonistic interactions of different PCB congeners, which are crucial for risk assessment and environmental management (Zhao et al., 1997).
Safety And Hazards
Exposure to PCB-95 requires immediate removal of any clothing soiled by the product . Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is necessary . In case of irregular breathing or respiratory arrest, artificial respiration should be provided .
Future Directions
properties
IUPAC Name |
1,2,4-trichloro-3-(2,5-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNLIMMEXHBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038301 | |
Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,5',6-Pentachlorobiphenyl | |
CAS RN |
38379-99-6 | |
Record name | PCB 95 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38379-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038379996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,5',6-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,5',6-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YO8J06WCR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.